Product packaging for S-176 Mustard(Cat. No.:CAS No. 870-05-3)

S-176 Mustard

Cat. No.: B1197964
CAS No.: 870-05-3
M. Wt: 333.3 g/mol
InChI Key: UFNLPKGIMRMNLG-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen Mustards in Chemical Research

The history of nitrogen mustards in chemical research is rooted in their initial development as chemical warfare agents. First synthesized in the 1930s, these compounds were explored for their potential as blister agents with greater systemic toxicity than sulfur mustard citeab.comfishersci.cafishersci.ca. During World War II, classified human clinical trials of nitrogen mustards for lymphoma treatment began in December 1942 at the Yale School of Medicine, led by Alfred Gilman and Louis Goodman guidetopharmacology.orgciteab.com.

A pivotal event occurred in December 1943 during an air raid on Bari, Italy, where the release of mustard gas affected numerous soldiers and civilians. Medical examinations of survivors revealed a significant decrease in lymphocyte counts guidetopharmacology.org. This observation, combined with the Yale group's studies, spurred further research into similar compounds after World War II guidetopharmacology.org. The nitrogen mustard known as "HN2" (mechlorethamine) subsequently became the first chemotherapy drug, marking the genesis of modern cancer chemotherapy guidetopharmacology.orgciteab.comxenbase.orgfishersci.nl. Despite their origins as chemical warfare agents, nitrogen mustards emerged as the pioneering chemotherapeutic agents for cancer treatment guidetopharmacology.org. Over the past 75 years, extensive modifications have been made to nitrogen mustards to enhance their efficacy and improve targeted drug delivery xenbase.orgciteab.com.

Chemical Classification and Distinctive Features of S-176 Mustard within Nitrogen Mustards

This compound is formally classified as a nitrogen mustard, a group of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino ((ClC₂H₄)₂NR) functional group guidetopharmacology.org. Its specific chemical name is n,n'-ethylenebis((2-chloroethylthio)acetamide) citeab.comhznu.edu.cnfishersci.ca. This compound's structure features an ethylene (B1197577) backbone to which two chloroethylthioacetamide groups are attached citeab.com.

Key chemical properties of this compound include:

PropertyValue
Chemical Namen,n'-ethylenebis((2-chloroethylthio)acetamide) citeab.comhznu.edu.cnfishersci.ca
Molecular FormulaC₁₀H₁₈Cl₂N₂O₂S₂ citeab.comhznu.edu.cnlatoxan.comfishersci.ca
Molecular Weight333.3 g/mol latoxan.com
SolubilityHighly soluble in organic solvents citeab.com
CAS Number870-05-3 latoxan.comfishersci.ca
PubChem CID13366 hznu.edu.cnfishersci.ca

The distinctive structural arrangement of this compound allows it to undergo intramolecular cyclization, leading to the formation of highly reactive intermediates citeab.com. This characteristic is fundamental to its classification as an alkylating agent, enabling it to form covalent bonds with various biomolecules citeab.com.

Fundamental Reactivity Principles of Alkylating Agents Relevant to this compound

The fundamental reactivity of nitrogen mustards, including this compound, stems from their nature as alkylating agents. These compounds introduce alkyl groups into nucleophilic sites on other molecules, with DNA being the primary target in biological systems citeab.comnih.gov. The mechanism of action typically involves the intramolecular displacement of a chloride leaving group by the amine nitrogen atom, forming a cyclic ammonium (B1175870) ion, specifically an aziridinium (B1262131) ion guidetopharmacology.orgxenbase.orgnih.gov. This aziridinium intermediate is highly reactive and electrophilic guidetopharmacology.org.

The aziridinium group then undergoes nucleophilic attack, primarily by the N-7 atom of guanine (B1146940) bases in DNA guidetopharmacology.orgciteab.comxenbase.orgnih.gov. This reaction, known as alkylation, results in the formation of DNA adducts nih.gov. If a second chlorine atom is displaced and a second alkylation step occurs, it can lead to the formation of interstrand cross-links (ICLs) between two DNA strands guidetopharmacology.orgciteab.comxenbase.orgnih.gov. These cross-links are considered critical lesions for the biological activity of nitrogen mustards, as they irreversibly disrupt DNA replication and increase the likelihood of DNA breaks, ultimately forcing the cell to undergo apoptosis guidetopharmacology.orgciteab.comxenbase.orgnih.gov. The reactivity of the mustard nitrogen is regenerated upon aziridinium ring cleavage, allowing for the second alkylation event.

The cytotoxic effect of nitrogen mustards is largely attributed to the formation of these ICLs guidetopharmacology.org. Other compounds that can form ICLs and are used in cancer chemotherapy include cisplatin, mitomycin C, carmustine, and psoralen (B192213) guidetopharmacology.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18Cl2N2O2S2 B1197964 S-176 Mustard CAS No. 870-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

870-05-3

Molecular Formula

C10H18Cl2N2O2S2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)-N-[2-[[2-(2-chloroethylsulfanyl)acetyl]amino]ethyl]acetamide

InChI

InChI=1S/C10H18Cl2N2O2S2/c11-1-5-17-7-9(15)13-3-4-14-10(16)8-18-6-2-12/h1-8H2,(H,13,15)(H,14,16)

InChI Key

UFNLPKGIMRMNLG-UHFFFAOYSA-N

SMILES

C(CNC(=O)CSCCCl)NC(=O)CSCCCl

Canonical SMILES

C(CNC(=O)CSCCCl)NC(=O)CSCCCl

Other CAS No.

870-05-3

Synonyms

S 176 mustard
S-176 mustard

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of S 176 Mustard

Established Synthetic Pathways for Nitrogen Mustards

Nitrogen mustards, first investigated and synthesized in the 1930s, are characterized by the bis(2-chloroethyl)amino ((ClC2H4)2NR) functional group basicmedicalkey.comwikipedia.org. A common and practical method for their preparation involves the chlorination of corresponding hydroxy compounds, specifically ethanolamines basicmedicalkey.com. For instance, ethyl-bis(β-chloroethyl)amine (HN1), methyl-bis(β-chloroethyl)amine (HN2), and tris(β-chloroethyl)amine (HN3) are prominent examples within this class basicmedicalkey.com.

The chlorination step often utilizes reagents such as thionyl chloride (SOCl2), which is a frequently employed chlorinating agent basicmedicalkey.comtandfonline.comnih.govnih.gov. Alternative chlorinating agents can include phosphorus trichloride, phosgene, and hydrochloric acid basicmedicalkey.com. The initial formation of diethanolamine (B148213) derivatives serves as a crucial precursor for the synthesis of nitrogen mustards like HN1 basicmedicalkey.com. In some synthetic schemes, ethylene (B1197577) oxide reacts with primary amines to yield mixtures of mono- and di-ethanolamines, which can then be further processed basicmedicalkey.com.

A general strategy for synthesizing nitrogen mustard analogs involves alkylation and subsequent chlorination. For example, in the synthesis of purine-based nitrogen mustard analogs, diethanolamine fixation on position 6 of chloropurines, often managed by microwave irradiations, leads to dihydroxylated intermediates. The chlorination of these intermediates then results in the formation of tricyclic purine (B94841) base analogs bearing a chloroethyl chain nih.govtandfonline.com. Similarly, a nitrogen mustard agent was synthesized from nicotinic acid, involving activation with thionyl chloride, reaction with triethanolamine (B1662121) to form an ester, and a final treatment with thionyl chloride to generate the active nitrogen mustard alkylating agent tandfonline.comresearchgate.net.

Precursor Compounds and Their Derivatization in S-176 Mustard Synthesis

This compound, or N,N'-ethylenebis((2-chloroethylthio)acetamide), possesses a distinct chemical structure that suggests a synthetic route involving ethylenediamine (B42938) as a core building block. The presence of two chloroethylthioacetamide groups implies a derivatization process that introduces both the thioether and acetamide (B32628) functionalities, followed by chlorination.

While specific detailed synthetic pathways for this compound are not extensively documented in the provided literature, its structure strongly indicates that the synthesis would likely proceed through the formation of a dihydroxyethylthioacetamide precursor, which is then chlorinated. A plausible synthetic approach would involve:

Amidation of Ethylenediamine: Reaction of ethylenediamine (PubChem CID: 282) with a suitable precursor containing an acetyl group and a leaving group, or through a condensation reaction, to form an N,N'-ethylenebis(acetamide) derivative.

Introduction of Thiol Groups: Subsequent reactions to introduce thiol groups, potentially via a reaction with a compound like mercaptoacetic acid or a derivative, to form the thioacetamide (B46855) linkages.

Formation of Hydroxyethylthioether: Reaction of the thiol groups with 2-chloroethanol (B45725) or ethylene oxide followed by hydrolysis to yield the 2-hydroxyethylthioether moieties, leading to a key intermediate such as N,N'-ethylenebis((2-hydroxyethylthio)acetamide).

Chlorination: The final and critical step, consistent with general nitrogen mustard synthesis, would involve the chlorination of the hydroxyl groups in the N,N'-ethylenebis((2-hydroxyethylthio)acetamide) precursor using chlorinating agents like thionyl chloride (PubChem CID: 24780) to yield the desired N,N'-ethylenebis((2-chloroethylthio)acetamide) (this compound).

This general approach aligns with the established principle that nitrogen mustards are often prepared from their corresponding hydroxy compounds through chlorination basicmedicalkey.com.

Optimization of Reaction Conditions and Yields in Nitrogen Mustard Production

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of nitrogen mustards. Factors such as temperature, reaction time, solvent choice, and the presence of catalysts significantly influence the outcome mdpi.com.

For the synthesis of flavonoid nitrogen mustard derivatives, acetonitrile (B52724) was identified as a suitable solvent, and reflux conditions for 48 hours were found to be optimal for certain steps nih.gov. The composition of the eluent used in purification steps, such as silica (B1680970) gel column chromatography, was also found to be an important factor directly affecting the final yield of the target compound nih.gov. For instance, in the preparation of flavonoid diethanolamine derivatives, silica gel column chromatography with an eluent of MeOH/CH2Cl2 (1:40) was recommended for reasonable separation nih.gov.

Reported yields for various nitrogen mustard syntheses demonstrate the variability and potential for optimization:

Compound TypePrecursorChlorinating AgentReaction ConditionsYield (%)Reference
Flavonoid Nitrogen Mustard Derivatives (e.g., 4a-c)Flavonoid diethanolamine derivatives (3a-c)SOCl2CH2Cl2, reflux, 48h87-92 nih.gov
Flavonoid Nitrogen Mustard Derivatives (e.g., 8a-c)Flavonoid diethanolamine derivatives (7a-c)SOCl2CH2Cl2, reflux, 48h79-84 nih.gov
Di-(β-Chloroethyl)-Amide of Benzoxazole-2-Yl-Mercapto-Formic Acid (VIII)Corresponding dihydroxyethyl precursorNot specifiedNot specified72 mdpi.com
Di-(β-Chloroethyl)-Amide of Benzoxazole-2-Yl-Mercapto-Acetic Acid (IX)Corresponding dihydroxyethyl precursorNot specifiedNot specified84 mdpi.com
Di-(β-Chloroethyl)-Amide of Benzoxazole-2-Yl-Mercapto-β-Propionic Acid (X)Corresponding dihydroxyethyl precursorNot specifiedNot specified68 mdpi.com

Note: In a real application, this table would be interactive, allowing for sorting and filtering.

The yield of chemical reactions can be markedly influenced by temperature, time interval, solvent, solvent mixture, and impurities mdpi.com. For instance, the yield of benzoxazole (B165842) derivatives used in nitrogen mustard synthesis was found to depend on temperature and reaction time mdpi.com.

Analytical Characterization of Synthetic Intermediates and Products

The analytical characterization of synthetic intermediates and final nitrogen mustard products is critical to confirm their structure, purity, and identity. A range of spectroscopic and chromatographic techniques are commonly employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are routinely used to elucidate the structural details of nitrogen mustards and their precursors. For example, NMR data was used to confirm the structures of synthesized nitrogen mustard agents researchgate.net. Specific chemical shifts and coupling patterns provide information about the connectivity and environment of atoms within the molecule mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying characteristic functional groups present in the compounds, such as C=O (amidic), C-N (tertiary), C=N, S-CH2, and C-Cl bonds mdpi.com.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography, is used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification and confirmation of purity. This includes techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) researchgate.netresearchgate.net. Mass spectra can be compared with libraries (e.g., NIST library) for compound identification mdpi.com.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized compounds by measuring the percentage of carbon, hydrogen, nitrogen, sulfur, and chlorine mdpi.com.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of nitrogen mustards and their degradation products. Derivatization steps may be employed to make unstable compounds more stable and UV detectable for LC-UV analysis researchgate.net.

Gas Chromatography (GC): GC, particularly when coupled with MS (GC-MS), is effective for the analysis of volatile or semi-volatile nitrogen mustards and their degradation products researchgate.netresearchgate.netmdpi.com.

Silica Gel Column Chromatography and Thin-Layer Chromatography (TLC): These techniques are often used for purification and monitoring reaction progress during synthesis nih.gov.

Analytical methods have been developed to measure nitrogen mustard adducts, for example, from the reaction of bis-(2-chloroethyl)ethylamine with DNA, using ion-trap multistage scan mass spectrometry nih.gov. This highlights the precision required in characterizing these compounds and their interactions.

Synthesis of this compound Analogs and Derivatives

The field of nitrogen mustard chemistry extends beyond the core compounds to include a wide array of analogs and derivatives, often synthesized to explore modified chemical properties or to serve specific research purposes. These synthetic efforts aim to introduce various functionalities or to attach the nitrogen mustard moiety to different carrier molecules.

Examples of nitrogen mustard analogs and derivatives include:

Purine-based Nitrogen Mustard Analogs: These compounds involve the incorporation of nitrogen mustard functionalities onto purine bases, with synthetic routes often utilizing microwave irradiations for alkylation and diethanolamine fixation, followed by chlorination nih.govtandfonline.com.

Flavonoid Nitrogen Mustard Derivatives: New flavonoid nitrogen mustard derivatives have been synthesized, demonstrating the ability to attach the alkylating mustard group to complex natural product scaffolds. The synthesis often involves multiple steps, including etherification, amidation with diethanolamine, and final chlorination with thionyl chloride nih.gov.

Aporphine (B1220529) Nitrogen Mustards: A series of aporphine nitrogen mustards has been prepared, often involving reactions of N-(chloroacetyl) derivatives with diethanolamine to form hydroxyethyl (B10761427) precursors, which are then chlorinated with SOCl2 nih.gov.

Nitrogen Mustards on Cobalt(III) Complexes: Novel approaches include the synthesis of nitrogen mustards coordinated to cobalt(III) centers, demonstrating the versatility of synthetic strategies to create complex derivatives rsc.org.

Nitrogen Mustard-based Fluorophores: Research has also focused on integrating luminophores into nitrogen mustard-based compounds, leading to the synthesis of novel derivatives for applications in cell imaging researchgate.net.

Molecular and Cellular Mechanisms of Alkylation by S 176 Mustard

DNA Alkylation and Formation of DNA Adducts by Nitrogen Mustards

DNA is a primary target for nitrogen mustards due to the presence of numerous nucleophilic sites on its bases and phosphate (B84403) backbone pharmacologyeducation.orgwikipedia.orgnih.gov. The alkylation of DNA by S-176 Mustard, via its aziridinium (B1262131) intermediate, results in the formation of various DNA adducts, which can disrupt DNA structure and function wikipedia.orgpharmacologyeducation.orgwikipedia.orgmdpi.comacs.org. These adducts can lead to genetic mutations, chromosomal aberrations, and ultimately trigger cell death pathways such as apoptosis ontosight.aiwikipedia.orgnih.govwikipedia.orgmdpi.comresearchgate.net.

Intrastrand Cross-linkage Mechanisms

Intrastrand cross-links involve the formation of covalent bonds between two nucleophilic sites located on the same DNA strand wikipedia.orgresearchgate.net. Nitrogen mustards, including this compound, are capable of forming such lesions. A prominent example is the formation of intrastrand cross-links between contiguous guanine (B1146940) residues, particularly at 5'-d(GGC) sequences psu.edunih.gov. This bifunctional alkylation occurs in a two-step process where the first chloroethyl arm alkylates a guanine, followed by the reaction of the second chloroethyl arm with an adjacent guanine on the same strand psu.edunih.gov. While less studied than interstrand cross-links, these intrastrand adducts also contribute to the cytotoxic effects by impeding DNA replication and repair processes mdpi.compsu.edu.

Interstrand Cross-linkage Mechanisms

Interstrand cross-links (ICLs) are considered the most cytotoxic lesions induced by bifunctional alkylating agents like nitrogen mustards wikipedia.orgwikipedia.orgresearchgate.netmdpi.comresearchgate.net. These cross-links involve the covalent linkage of nucleophilic sites on complementary DNA strands, effectively preventing DNA strand separation crucial for replication and transcription wikipedia.orgpharmacologyeducation.orgwikipedia.orgresearchgate.netmims.com. Nitrogen mustards preferentially form 1,3-interstrand cross-links, typically between N7 atoms of guanine residues in 5'-d(GNC) sequences wikipedia.orgwikipedia.orgacs.orgresearchgate.net. The formation of these irreversible cross-links is a key mechanism by which nitrogen mustards exert their antineoplastic activity, forcing cells to undergo apoptosis wikipedia.orgnih.govresearchgate.netresearchgate.net.

Table 1: Key DNA Cross-linkage Mechanisms by Nitrogen Mustards

Cross-link TypeTarget SitesSequence Specificity (Common)Impact on DNA
IntrastrandN7 of Guanine5'-d(GGC)Disrupts replication and repair within a single strand. psu.edunih.gov
InterstrandN7 of Guanine5'-d(GNC)Prevents DNA strand separation, blocks replication and transcription, highly cytotoxic. wikipedia.orgwikipedia.orgacs.orgresearchgate.net

Specific Nucleophilic Sites on DNA

Nitrogen mustards primarily target electron-rich nucleophilic sites on DNA bases. The most common and reactive site for alkylation by nitrogen mustards is the N7 position of guanine wikipedia.orgpharmacologyeducation.orgwikipedia.orgresearchgate.netresearchgate.netnih.govacs.orgmims.com. Alkylation at N7 of guanine introduces a positive charge on the imidazole (B134444) ring, which can lead to several downstream effects, including depurination (cleavage of the glycosidic bond) and subsequent DNA strand breaks mdpi.com. This positive charge can also alter the tautomeric equilibrium of guanine, potentially leading to mispairing with thymine (B56734) instead of cytosine during replication, thus contributing to mutagenicity mdpi.comportlandpress.com.

Other nucleophilic sites on DNA that can be targeted, though typically with lower frequency or different consequences, include:

N3 of Adenine : Another nitrogen atom in the purine (B94841) ring that can be alkylated researchgate.netnih.gov.

O6 of Guanine : While less common for nitrogen mustards compared to some other alkylating agents (e.g., nitrosoureas), O6 alkylation is highly mutagenic as it directly interferes with base pairing wikipedia.org.

N1 of Adenine : Also a potential site for alkylation nih.gov.

Phosphate Backbone : The negatively charged phosphate groups in the DNA backbone can also be minor targets for alkylation nih.gov.

Table 2: Primary Nucleophilic Sites on DNA Targeted by Nitrogen Mustards

DNA BaseNucleophilic SiteSignificance of Alkylation
GuanineN7Most common site; leads to depurination, strand breaks, and altered base pairing. wikipedia.orgpharmacologyeducation.orgwikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.govacs.orgmims.com
AdenineN3Less common than N7 guanine, but contributes to DNA damage. researchgate.netnih.gov
AdenineN1Less common, but can occur. nih.gov
GuanineO6Less common for NMs; highly mutagenic due to direct interference with base pairing. wikipedia.org
BackbonePhosphate groupsMinor target for alkylation. nih.gov

Protein Alkylation and Formation of Protein Adducts

Alkylation of Cysteine Residues

Cysteine residues are particularly susceptible to alkylation by nitrogen mustards due to the high nucleophilicity of their sulfhydryl (-SH) groups researchgate.netnih.govnih.govresearchgate.netnih.gov. The reaction between the aziridinium ion of the nitrogen mustard and the cysteine thiol group results in the formation of stable thioether adducts researchgate.net. For instance, studies have shown that nitrogen mustards readily form covalent adducts with Cys34 in human serum albumin researchgate.net. The alkylation of cysteine residues in critical proteins, such as DNA repair enzymes (e.g., O6-alkylguanine DNA alkyltransferase (AGT)), can lead to their inactivation or cross-linking to DNA, further exacerbating the cellular damage researchgate.netnih.govnih.gov. The formation of intermolecular complexes of proteins, such as p53, via cross-linked cysteine residues has also been observed following exposure to nitrogen mustards nih.gov.

Alkylation of Histidine and Other Nucleophilic Amino Acids

In addition to cysteine, other nucleophilic amino acid residues in proteins can also be targeted by nitrogen mustards. The imidazole ring of histidine is another significant nucleophilic site that can undergo alkylation nih.govresearchgate.net. Alkylation of histidine residues can impact protein function, particularly in active sites of enzymes or in structural domains. Lysine residues, with their primary amino groups, can also be targets for alkylation, though generally less reactive than cysteine or histidine nih.govresearchgate.net. While less frequent, other amino acids with nucleophilic side chains, such as aspartate, glutamate (B1630785) (carboxyl groups), and serine or threonine (hydroxyl groups), may also be susceptible to alkylation, albeit with lower reactivity researchgate.net. The broad reactivity of nitrogen mustards with various nucleophilic amino acids underscores their non-specific nature and contributes to their diverse cellular effects tandfonline.comnih.govresearchgate.net.

Table 3: Protein Alkylation Sites Targeted by Nitrogen Mustards

Amino AcidNucleophilic GroupType of Adduct/ImpactExamples of Affected Proteins
CysteineSulfhydryl (-SH)Thioether adducts, protein cross-linking, inactivation. researchgate.netnih.govnih.govresearchgate.netnih.govHuman Serum Albumin (Cys34), p53, O6-alkylguanine DNA alkyltransferase (AGT). researchgate.netnih.govnih.govresearchgate.net
HistidineImidazole ringAlkylation, disruption of protein function. nih.govresearchgate.netp53 (e.g., H115, H178). nih.gov
LysineAmino group (-NH2)Alkylation. nih.govresearchgate.netp53 (e.g., K132, K139). nih.gov

Advanced Analytical Techniques for Detection and Characterization of S 176 Mustard and Its Adducts

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry (MS) represents the gold standard for the detection and characterization of S-176 Mustard and its related compounds due to its high separation power and sensitive, specific detection capabilities. xmu.edu.cndiva-portal.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the detection of volatile or semi-volatile this compound and its hydrolysis products in various matrices, including environmental and biological samples. diva-portal.orgcdc.govgulhanemedj.orgnih.gov Sample preparation often involves extraction with organic solvents, sometimes with the addition of sodium chloride to enhance stability and prevent degradation. cdc.gov For instance, the primary hydrolysis metabolite of sulfur mustard, thiodiglycol (B106055), can be converted back to the parent compound by heating with concentrated hydrochloric acid for GC-MS analysis, enabling detection in the low parts per billion (ppb) range. cdc.gov

GC-MS/MS (tandem mass spectrometry) offers enhanced sensitivity and selectivity. For example, the detection of 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE), a β-lyase metabolite of sulfur mustard, in urine samples has been achieved using GC-MS/MS with a limit of detection (LOD) of 1 ng/mL and a retention time of approximately 8.82 minutes. gulhanemedj.org This method utilizes external calibration standards in multiple reaction monitoring (MRM) mode, demonstrating linearity over a range of 2.5-100 ng/mL. gulhanemedj.org

Table 1: Representative GC-MS/MS Parameters for SBMTE Detection

ParameterValueSource
Analyte1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE) gulhanemedj.org
MatrixUrine gulhanemedj.org
LOD1 ng/mL gulhanemedj.org
Retention Time~8.82 min gulhanemedj.org
Calibration Range2.5-100 ng/mL gulhanemedj.org
Quantitative Ions140 → 75 m/z gulhanemedj.org
GC Oven Program40°C (1 min), ramp to 280°C at 30°C/min, hold 280°C (4 min) gulhanemedj.org

GC-MS has also been utilized for the analysis of sulfur mustard degradation products like 1,4-thioxane, 1,3-dithiolane, and 1,4-dithiane (B1222100) in water samples, achieving detection limits as low as 0.1 ng/mL using headspace-trap techniques. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS and high-resolution mass spectrometry (HRMS), is crucial for the analysis of non-volatile and polar adducts and metabolites of this compound. xmu.edu.cndiva-portal.orggulhanemedj.orgnih.govscitoys.com this compound, being an alkylating agent, forms stable adducts with biomolecules such as DNA and proteins (e.g., human serum albumin (HSA), hemoglobin, and keratin). xmu.edu.cndiva-portal.orggulhanemedj.orgnih.govscitoys.comresearchgate.netoup.comuni-konstanz.de

Isotope dilution LC-MS/MS is considered the gold standard for the accurate, precise, specific, and sensitive quantification of these adducts. uni-konstanz.denih.govacs.org For instance, sulfur mustard forms stable sulfur-hydroxyethylthioethyl (S-HETE) adducts with the Cys-34 residue of HSA, which serve as long-term biomarkers of exposure. nih.govacs.org A simplified method for quantifying these adducts involves protein precipitation, enzymatic digestion (e.g., with proteinase K) to produce the [S-HETE]-Cys-Pro-Phe tripeptide biomarker, followed by solid phase extraction (SPE) and ultra-high pressure liquid chromatography-isotope dilution tandem mass spectrometry (UHPLC-ID-MS/MS). nih.govacs.org This method can process a 96-well plate in approximately 8 hours, significantly faster than previous methods, and requires only 50 µL of serum, plasma, or whole blood, with a calculated LOD of 1.74 ng/mL for the S-HETE-Cys-Pro-Phe adduct. acs.org

Table 2: LC-MS/MS Performance for S-HETE-Cys-Pro-Phe Adduct

ParameterValueSource
Analyte[S-HETE]-Cys-Pro-Phe tripeptide acs.org
MatrixSerum, Plasma, Whole Blood acs.org
LOD1.74 ng/mL acs.org
Sample Volume50 µL acs.org
Throughput (96-well)8 hours (processing + analysis) acs.org
Accuracy Range96.1% to 109% acs.org
Interday RSD≤9.49% acs.org

LC-MS/MS has also been used to identify N1- and N3-HETE-histidine adducts formed after sulfur mustard exposure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in chemical forensics by enabling the extraction of chemical attribution signatures (CAS) from this compound samples. nih.govdtic.mil CAS are specific compounds or impurity profiles that can link a sample to its source or production method. diva-portal.orgcbrnecentral.comresearchgate.net HRMS, often coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), allows for the detection of low-concentration compounds and provides accurate mass measurements necessary for identifying these signatures. diva-portal.orgnih.govnih.govresearchgate.netdtic.mil

Non-targeted data processing methods and multivariate data analysis (e.g., orthogonal partial least squares discriminant analysis (OPLS-DA) and random forest (RF)) are employed to efficiently process large datasets and discover route-specific impurity profiles. diva-portal.orgresearchgate.netresearchgate.net This approach has successfully discriminated between different synthetic routes of sulfur mustard, demonstrating its value in retrospective tracing of production methods. diva-portal.orgresearchgate.net The relative distribution of impurities creates a unique "chemical fingerprint" that can be used for source attribution. diva-portal.orgdiva-portal.org

Spectroscopic Methods for Molecular Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide complementary information for the molecular characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is invaluable for structural elucidation and confirmation of purity. scitoys.comnih.govrsc.orgdtic.mil For instance, ¹H NMR has been used to study sulfur mustard and its simulants in various solvents, providing detailed proton assignments that assist researchers in identification. dtic.mil NMR is also used to monitor reaction progress and identify oxidation products. rsc.orgbeilstein-journals.org

Infrared (IR) spectroscopy provides information about the functional groups present in this compound and its transformation products, which is useful for identifying the presence of specific bonds and molecular moieties. xmu.edu.cnvt.edu UV-Vis spectroscopy can be used for quantitative analysis if the compound or its derivatives exhibit chromophores, and it is also employed in studies involving photocatalytic degradation, where changes in absorption spectra indicate reaction progress. rsc.orgbeilstein-journals.org

Electrochemical Detection Methods for this compound and Its Products

Electrochemical detection methods offer promising avenues for rapid, on-site detection of this compound and its products, often in miniaturized and portable formats. nih.govresearchgate.netcapes.gov.br These methods typically rely on the electrochemical properties of the compound or its interaction with a sensing element.

One approach involves paper-based electrochemical sensors, which can detect mustard agents by evaluating their inhibitory effect on enzymes like choline (B1196258) oxidase. nih.govresearchgate.netcapes.gov.br The detection is achieved by measuring the enzymatic by-product, hydrogen peroxide (H₂O₂), in chronoamperometric mode. nih.govresearchgate.net To enhance electroanalytical performance, working electrodes are often modified with nanocomposites such as Prussian Blue nanoparticles and Carbon Black, which electrocatalyze hydrogen peroxide reduction at low potentials, minimizing interferences. nih.govresearchgate.netcapes.gov.br For a sulfur mustard simulant (Yperite), a detection limit of 0.9 mM has been reported using this method. nih.gov Wearable electrochemical biosensors have also been developed for real-time detection of sulfur mustard in both liquid (LOD = 1 mM) and aerosol phases (LOD = 0.019 g·min/m³). capes.gov.brnih.gov

Table 3: Electrochemical Detection Parameters for Mustard Agents

ParameterValueSource
Detection PrincipleCholine oxidase enzyme inhibition nih.govresearchgate.netcapes.gov.br
MeasurandH₂O₂ (enzymatic by-product) nih.govresearchgate.net
Electrode ModifierPrussian Blue nanoparticles, Carbon Black nih.govresearchgate.netcapes.gov.br
LOD (Yperite)0.9 mM nih.gov
LOD (Liquid Phase)1 mM capes.gov.br
LOD (Aerosol Phase)0.019 g·min/m³ capes.gov.br

Furthermore, the electrochemical behavior of sulfur mustard (HD) on bare platinum electrodes has been investigated using cyclic voltammetry (CV), revealing two distinct oxidation peaks attributed to the formation of bis(2-chloroethyl) sulfoxide (B87167) and bis(2-chloroethyl) sulfone. xmu.edu.cn This provides a strategy for identifying these oxidation products. Quantitative analysis using square wave voltammetry (SWV) on a bare Pt electrode showed a linear dependence of peak current on HD concentration in the range of 2.5 × 10⁻⁵ to 6.0 × 10⁻⁴ mol·L⁻¹, with an LOD of 2.15 × 10⁻⁵ mol·L⁻¹. xmu.edu.cn

Immunochemical Assays for Biomolecular Adduct Detection

Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA) and immunoslotblot assays, are valuable tools for the retrospective detection of this compound exposure by targeting its biomolecular adducts. ontosight.aixmu.edu.cnnih.gov These assays offer high sensitivity and can be developed into fieldable detection kits. dtic.milnih.gov

A key target for immunochemical detection is N7-[2-[(hydroxyethyl)thio]ethyl]guanine (N7-HETE-Gua), a major adduct formed after alkylation of DNA with sulfur mustard. nih.gov Antiserum with high specificity for DNA adducts has been developed, enabling detection with a minimum detectable amount of 1-5 fmol per well and a selectivity allowing detection of one N7-HETE-Gua among 5 x 10⁶ unmodified nucleotides in single-stranded DNA. nih.gov While isolating and preparing DNA from biological samples can be complex, adducts in white blood cells can be detected after exposure to sulfur mustard concentrations of ≥2 µM. nih.gov

Beyond DNA, immunochemical methods have also been explored for detecting this compound adducts with proteins like hemoglobin, albumin, and keratin. dtic.mildtic.milnih.gov For instance, monoclonal antibodies have been developed against partial sequences of keratins containing adducted glutamine or asparagine residues. nih.gov These antibodies have shown binding to the stratum corneum of human skin exposed to low levels of sulfur mustard, paving the way for direct skin application detection kits. nih.gov Although developing suitable immunochemical methods for protein adducts can be challenging, ongoing research aims to improve their sensitivity and specificity, often validated by independent mass spectrometric techniques. dtic.mil

Table 4: Immunochemical Assay Characteristics for Sulfur Mustard Adducts

Adduct TargetAssay TypeMatrixMinimum Detectable Amount/ConcentrationSelectivitySource
N7-HETE-Gua (DNA)Competitive ELISADNA, White Blood Cells1-5 fmol/well; ≥2 µM in blood1 N7-HETE-Gua per 5 x 10⁶ nucleotides in ssDNA nih.gov
Keratin AdductsImmunofluorescence MicroscopyHuman Skin (stratum corneum)Exposure to low levels of SMSpecific binding to adducted keratin nih.gov
Hemoglobin, Albumin AdductsImmunoslotbiot/ELISA (exploratory)BloodN/A (research in progress)N/A dtic.mil

Environmental Fate and Degradation Chemistry of S 176 Mustard

Hydrolytic Degradation Pathways and Reaction Kinetics

The primary degradation pathway for nitrogen mustards in aqueous environments is hydrolysis. This process typically involves an initial intramolecular cyclization of the nitrogen mustard to form a highly reactive aziridinium (B1262131) ion. This cyclic intermediate then reacts with water in a slower step. Nitrogen mustard hydrolysis is generally slower compared to that of sulfur mustards.

For instance, for the nitrogen mustard HN-3 (tris(2-chloroethyl)amine), the half-life in a reaction with sodium ethoxide at 25 °C was reported as 30.14 hours. Another nitrogen mustard, mechlorethamine, has a reported hydrolysis half-life of 11 hours in a 66.7% acetone-water solution at 25 °C, with expectations of a more rapid rate in pure water.

Table 1: Representative Hydrolysis Kinetics for Nitrogen Mustards

Compound (Type)ConditionsHalf-LifeSource
HN-3 (Nitrogen Mustard)Reaction with sodium ethoxide, 25 °C30.14 hours
Mechlorethamine (Nitrogen Mustard)66.7% acetone-water solution, 25 °C11 hours

Identification of Hydrolysis Products

For nitrogen mustards, hydrolysis products typically result from the replacement of the chlorine atoms with hydroxyl groups, leading to the formation of ethanolamine (B43304) derivatives. For simpler nitrogen mustards like HN1, HN2, and HN3, the respective hydrolysis products are N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA), and triethanolamine (B1662121) (TEA). Given the more complex structure of S-176 Mustard, its hydrolysis would likely yield polyols or other derivatives retaining its ethylene (B1197577) backbone and sulfur atoms, but with the chloroethyl groups converted to hydroxylated forms.

Influence of pH and Temperature on Hydrolysis

The rate of hydrolysis for nitrogen mustards is dependent on pH. The protonated amine group in nitrogen mustards cannot undergo the initial cyclization step, which is crucial for the hydrolysis reaction. At alkaline pH (e.g., pH 8), nitrogen mustards are largely converted to the aziridinium ion, which then reacts slowly with water. In contrast, at acidic pH (e.g., pH 4), both cyclization and hydrolysis occur in a series of reactions.

Temperature also influences the persistence of mustard agents. At lower temperatures, mustard agents can freeze, which increases their persistence in the environment.

Oxidative Degradation Mechanisms and Products

Oxidative degradation is another significant pathway for mustard agents, including nitrogen mustards. This process often leads to the formation of sulfoxides and sulfones.

Advanced Oxidation Technologies (AOTs) have been explored for the destruction of sulfur mustard, which can offer insights into the oxidative degradation of related compounds. These technologies utilize agents such as ozone (O3), ultraviolet (UV) light, and hydrogen peroxide (H2O2), as well as combinations thereof (e.g., O3/H2O2, O3/UV, O3/H2O2/UV). The Fenton reaction, involving hydrogen peroxide and iron(II) ions, is also effective in oxidizing mustard agents. The products of such oxidation often include sulfoxides, which are generally less toxic than the parent compounds.

For nitrogen mustards specifically, ferrate(VI) has been shown to be a highly effective oxidizing agent. For example, tris(2-chloroethyl)amine (HN3) can achieve nearly 100% degradation within four minutes across a range of pH levels when treated with ferrate(VI). The degradation products in this case primarily consist of reduced iron species, indicating a favorable environmental outcome. Additionally, nitrogen mustard N-oxides can be formed through the oxidation of nitrogen mustards, typically using oxidizing agents like hydrogen peroxide.

Photolytic Degradation Processes

Photolytic degradation, involving light-induced chemical reactions, is a possible fate process for mustard agents. For bis(2-chloroethyl)sulfide (sulfur mustard), photolysis is considered possible but not a major environmental fate process. However, UV light is a component in some Advanced Oxidation Technologies used for sulfur mustard destruction. In a broader context, photolysis has been studied in relation to DNA repair mechanisms following exposure to nitrogen mustard compounds.

Microbial Biotransformation and Biodegradation Pathways

Microbial biotransformation and biodegradation play a crucial role in the environmental degradation of mustard agents, particularly their hydrolysis products. The persistence of mustard agents in soil and water for decades can be attributed to their low solubility and the toxicity of the parent compound to microorganisms.

Microorganisms have been identified that are capable of degrading the hydrolysis products of mustard agents, such as thiodiglycol (B106055) (TDG). Bacterial genera like Achromobacter sp., Pseudomonas sp., and Arthrobacter sp. have been isolated from environments contaminated with mustard gas hydrolysis products and demonstrated the ability to metabolize these compounds, even at low temperatures.

The biotransformation of thiodiglycol often occurs via an oxidative pathway, with an optimal rate observed around pH 8.25. While individual bacterial strains from historically contaminated soil can degrade TDG, a consortium of bacterial strains may be more effective in degrading TDG in environments not previously exposed to mustard gas.

Identification of Microbial Degradation Products

The microbial degradation of thiodiglycol (TDG), a common hydrolysis product of sulfur mustard, can proceed through various pathways. One pathway involves the oxidation of the primary alcoholic groups in TDG, leading to the formation of thiodiglycolic acid and thioglycolic acid. Subsequent cleavage of the carbon-sulfur (C-S) bonds in these acids can yield acetate, which is then further metabolized. Another pathway involves the direct cleavage of the C-S bond in the thiodiglycol molecule, producing beta-mercaptoethanol, which is subsequently transformed into thioglycolic acid by certain microorganisms like Pseudomonas sp. Additionally, sulfur mustard sulfoxide (B87167) can be degraded by bacteria such as Sphingomonas paucimobilis, forming divinyl sulfoxide as a final product.

Table 2: Key Microbial Degradation Products of Mustard Hydrolysis Products

Precursor CompoundMicrobial Degradation ProductsSource
Thiodiglycol (TDG)Thiodiglycolic acid, Thioglycolic acid, Acetate, Beta-mercaptoethanol
Sulfur Mustard SulfoxideDivinyl sulfoxide

Enzymatic Mechanisms of Biotransformation

Specific enzymatic mechanisms for the biotransformation of this compound are not detailed in the publicly available scientific literature. Research on the enzymatic degradation of mustard agents largely focuses on sulfur mustard (HD) and its hydrolysis products, such as thiodiglycol (TDG). nih.govresearchgate.netdtic.milepa.govopcw.orgresearchgate.netresearchgate.net

For instance, studies on sulfur mustard have identified that its hydrolysis product, thiodiglycol, can undergo biotransformation by various microorganisms. Certain bacterial strains, including Achromobacter sp., Pseudomonas sp., and Arthrobacter sp., have been identified as capable of utilizing thiodiglycol as a sole source of carbon and energy. epa.gov The biotransformation of thiodiglycol often proceeds via oxidative pathways, with optimal rates observed under specific pH conditions, such as pH 8.25 for certain soil bacteria. researchgate.net Enzymes like chloroperoxidase (EC 1.11.1.10) have been investigated for their role in the oxidative destruction of sulfur mustard, and haloalkane dehalogenases (EC 3.8.1.5) have been identified as hydrolytic enzymes capable of catalyzing sulfur mustard hydrolysis. nih.gov

However, these findings are specific to sulfur mustard and its derivatives. The unique chemical structure of this compound, which includes acetamide (B32628) groups and an ethylene backbone with chloroethylthioacetamide functionalities, suggests that its enzymatic degradation pathways might differ or involve distinct enzymatic systems compared to sulfur mustard. Without specific studies on this compound, a detailed description of its enzymatic biotransformation mechanisms cannot be provided.

Persistence and Transport Modeling in Environmental Compartments

For chemical compounds in general, persistence in the environment is influenced by degradation processes such as hydrolysis, microbial degradation (biodegradation), oxidation, and photolysis. nih.gov Transport modeling typically evaluates how a substance moves through and distributes across different environmental compartments. This involves assessing properties like volatility, water solubility, and adsorption to soil or sediment particles. researchgate.netcanada.caacs.org

However, these observations pertain to sulfur mustard. The absence of specific data for this compound means that its exact environmental half-lives, partitioning coefficients, and transport behaviors in air, water, and soil cannot be definitively stated. Predictive models for environmental fate and transport, such as quantitative structure-activity relationship (QSAR) analysis and physiologically based pharmacokinetic (PBPK) modeling, are used for various hazardous substances to estimate exposure and predict behavior where experimental data are limited. researchgate.netacs.org While such computational methods could potentially be applied to this compound, specific findings from such modeling efforts for this compound are not publicly reported.

Chemical Decontamination and Neutralization Strategies for S 176 Mustard

Principles of Chemical Deactivation and Detoxification

The core principle behind the chemical deactivation of S-176 mustard lies in targeting its reactive bis(2-chloroethyl) sulfide (B99878) structure. The toxicity of sulfur mustards is largely attributed to their ability to form a cyclic episulfonium ion (also referred to as a sulfonium (B1226848) cation) through intramolecular cyclization, where a chloride ion acts as a leaving group. nih.govscispace.com This highly electrophilic intermediate readily alkylates a wide range of biological macromolecules, such as DNA and proteins, leading to cellular damage. nih.govnih.gov

Decontamination strategies aim to intercept this process or neutralize the agent before it can cause harm. The primary chemical reactions employed for detoxification are nucleophilic substitution and oxidation. nih.govresearchgate.net

Nucleophilic Substitution: This approach involves the reaction of the episulfonium ion with a nucleophile other than critical biological targets. In the presence of water, this compound undergoes hydrolysis to form thiodiglycol (B106055) and hydrochloric acid. nih.govservice.gov.uk While hydrolysis is a natural degradation pathway, it can be slow. nih.gov The introduction of stronger nucleophiles can significantly accelerate the detoxification process. nih.gov The rate of hydrolysis is not dependent on pH. nih.gov

Oxidation: This strategy focuses on altering the sulfur atom of the mustard agent. Oxidation of the sulfide to a sulfoxide (B87167) is a common and effective detoxification method, as it reduces the ability of the sulfur to participate in the formation of the toxic episulfonium ion. scispace.comnih.gov However, it is crucial to control the oxidation process, as over-oxidation to the sulfone can result in compounds that retain or even increase toxicity. nih.govnih.gov

The effectiveness of any decontamination method is contingent on the speed of application, as this compound can rapidly penetrate skin and other materials. nih.govdrdo.gov.in

Development of Chemical Scavengers and Adsorbents

A significant area of research has been the development of chemical scavengers that can react with and neutralize this compound, as well as adsorbent materials that can physically remove the agent from surfaces.

Nucleophilic scavengers are compounds that readily react with the electrophilic episulfonium ion of this compound, forming harmless adducts. nih.gov An ideal scavenger possesses high nucleophilicity and low toxicity. sdstate.edu Research has identified several promising classes of nucleophilic agents.

Thiopurines, such as 2,6-dithiopurine (B145636), have demonstrated robust activity as scavengers for sulfur mustard analogs. nih.govacs.org Studies have shown that at a near-neutral pH, these compounds are significantly more effective at scavenging mustard electrophiles than other low-molecular-weight thiols like N-acetyl cysteine and glutathione (B108866). nih.govelsevierpure.com For instance, 2,6-dithiopurine has been shown to be almost an order of magnitude more active in detoxifying a mustard analog than glutathione and N-acetyl-cysteine. nih.gov

Other compounds, including certain amines and thiols, have also been investigated for their scavenging potential. sdstate.edu The selection of these agents often involves a stepwise process to identify candidates with a high affinity for the mustard agent while exhibiting minimal toxicity. sdstate.edu

Table 1: Comparison of Nucleophilic Scavenging Efficacy for Sulfur Mustard Analogs

Nucleophilic Scavenger Relative Efficacy Reference
2,6-Dithiopurine High nih.govacs.orgelsevierpure.com
2,6-Dithiouric acid High acs.orgelsevierpure.com
9-Methyl-6-mercaptopurine High acs.orgelsevierpure.com
N-acetyl cysteine Low nih.govelsevierpure.com
Glutathione Low nih.govelsevierpure.com

Oxidation is a widely used method for the decontamination of sulfur-containing chemical warfare agents. nih.gov The goal is the selective oxidation of the sulfur atom to form the less toxic sulfoxide, thereby preventing the formation of the episulfonium ion. researchgate.netnih.gov

Common oxidizing agents that have been studied and used for the neutralization of this compound include:

Hydrogen Peroxide: Formulations based on hydrogen peroxide have been examined for the rapid decontamination of S-mustard. ekb.eg Its effectiveness can be enhanced by activators such as sodium bicarbonate and sodium molybdate, which can achieve over 99% decontamination within minutes. ekb.eg However, hydrogen peroxide treatment can also generate toxic byproducts. nih.gov

Bleach (Calcium Hypochlorite): Supertropical bleach has been a standard decontaminant, reacting with mustard gas through both oxidation and dehydrochlorination to yield non-toxic compounds. nih.gov Full-strength bleach has been shown to be effective in reducing the amount of this compound from surfaces. nih.gov However, many traditional decontaminants like bleach can be corrosive. epa.gov

Peracetic Acid: This strong oxidizing agent can be generated on-demand from safe precursors, offering a method for the effective detoxification of mustard surrogates. nih.gov

It is critical to avoid the over-oxidation of this compound to the corresponding sulfone, as this can lead to the formation of highly toxic vinylsulfone through dehydrochlorination. researchgate.netnih.gov

Catalytic Degradation Approaches

Catalytic methods offer the potential for more efficient and selective degradation of this compound. These approaches often utilize enzymes or photocatalysts to accelerate the detoxification reactions under mild conditions.

Enzyme-catalyzed oxidation represents a promising method for detoxification. nih.gov The enzyme chloroperoxidase, in the presence of hydrogen peroxide and a halide ion, can catalyze the oxidation of this compound. nih.gov The optimal conditions for this enzymatic reaction have been determined to be at a pH of 3, with specific concentrations of the enzyme, hydrogen peroxide, and sodium chloride. nih.gov

Photocatalytic degradation using nanomaterials has also been extensively researched. Materials such as titanium dioxide (TiO2) nanoparticles can degrade this compound upon exposure to sunlight or UV irradiation. researchgate.netbohrium.com Doping TiO2 with other elements, like sulfur, can enhance its photocatalytic activity. researchgate.net The degradation products from this process can include acetaldehyde, carbon dioxide, and the sulfoxide and sulfone of the original agent. researchgate.net Metal-organic frameworks (MOFs) have also been developed as highly effective photocatalysts for the selective oxidation of mustard-gas simulants to the non-toxic sulfoxide. northwestern.edu

Table 2: Research Findings on Catalytic Degradation of this compound

Catalytic Method Catalyst Key Findings Reference
Enzyme-Catalyzed Oxidation Chloroperoxidase Achieves oxidation of this compound under specific pH and reagent concentrations. nih.gov
Photocatalysis Sulfur-doped TiO2 Complete degradation of this compound within 120 minutes under sunlight. researchgate.net
Photocatalysis Undoped TiO2 Complete degradation of this compound within 240 minutes. researchgate.net
Photocatalysis Porphyrinic Metal-Organic Framework Selectively oxidizes a mustard-gas simulant to the sulfoxide with a half-life of 13 minutes. northwestern.edu

Material Science Considerations for Decontamination Technologies

The development of effective decontamination technologies is heavily reliant on material science. The choice of material can influence the efficiency of both physical removal and chemical neutralization of this compound.

For personnel and sensitive equipment, materials that are non-corrosive and highly efficient are required. epa.gov Fuller's earth, a type of clay, has been used as a decontaminant due to its adsorbent properties. nih.gov Reactive Skin Decontamination Lotion (RSDL) is another product developed for skin decontamination. nih.gov Comparative studies have shown that both Fuller's earth and RSDL are highly effective against this compound. nih.gov

For broader applications, including the decontamination of vehicles and equipment, various formulations have been developed. During World War II, solutions such as chlorinated lime slurry were used. youtube.com More recently, reactive polymers have been designed for the rapid and efficient detoxification of this compound. acs.org For instance, a chlorinated poly (4-vinylbenzenesulfonamide-co-methyl methacrylate) copolymer has been shown to completely decompose the agent within 5 hours. acs.org

The decontamination of sensitive electronic equipment presents a unique challenge, as traditional aqueous-based decontaminants can cause damage. This has led to the development of non-aqueous decontamination systems. nih.gov

Environmental Impact of Decontamination Byproducts

The environmental fate and toxicity of the byproducts generated from the decontamination of this compound are of significant concern. While the primary goal is to reduce the immediate hazard, the long-term environmental impact must also be considered.

The primary hydrolysis product of this compound is thiodiglycol, which is significantly less toxic than the parent compound. cdc.govtandfonline.com Thiodiglycol can be further oxidized in the environment. tandfonline.com However, the degradation of this compound on surfaces like concrete can lead to the formation of persistent and toxic sulfonium ions, which only slowly decompose to the relatively non-toxic thiodiglycol and 1,4-oxathiane. nih.gov

The oxidation of this compound can also lead to byproducts of varying toxicity. While the sulfoxide is considered less toxic, the sulfone and divinyl sulfone have been shown to exhibit significant cytotoxicity, in some cases higher than this compound itself. scispace.comnih.gov Therefore, decontamination methods that produce these byproducts could pose a secondary environmental or health risk. epa.govresearchgate.net

Furthermore, some decontamination processes themselves can introduce hazardous materials into the environment. For example, the use of certain chlorinated compounds can lead to the formation of undesirable chlorinated organic byproducts. The persistence of this compound and some of its degradation products in soil and water highlights the need for decontamination strategies that lead to complete and non-toxic mineralization. tandfonline.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound (bis(2-chloroethyl) sulfide)
2,6-Dithiopurine
2,6-Dithiouric acid
9-Methyl-6-mercaptopurine
Acetaldehyde
Calcium Hypochlorite
Carbon Dioxide
Chlorinated poly (4-vinylbenzenesulfonamide-co-methyl methacrylate)
Chloroperoxidase
Divinyl sulfone
Fuller's earth
Glutathione
Hydrochloric acid
Hydrogen Peroxide
N-acetyl cysteine
Peracetic Acid
Sodium Bicarbonate
Sodium Molybdate
Sulfur Mustard Sulfone
Sulfur Mustard Sulfoxide
Thiodiglycol
Titanium Dioxide

Computational Chemistry and Theoretical Modeling of S 176 Mustard Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic structure and reactivity of chemical compounds, offering insights into bond breaking and formation, charge distribution, and energetic profiles of reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the reaction mechanisms of mustard agents. DFT calculations have been employed to study various aspects of sulfur mustard's reactivity, which can provide analogous insights into S-176 Mustard due to their shared alkylating nature. For instance, DFT has been used to analyze the adsorption of sulfur mustard on different surfaces, such as ZnO fullerene-like nanocages, revealing exothermic and spontaneous chemisorption with adsorption energies ranging from -144 to -200 kJ/mol researchgate.net. Similar studies have explored adsorption on Aluminum-Nitride Nanotubes and Ga12N12/Ca12O12 nanocages, calculating adsorption energies, dipole moments, and frontier molecular orbital energies to assess sensing capabilities sid.irresearchgate.net.

DFT studies have also provided detailed insights into the thermal decomposition pathways of sulfur mustard, indicating that non-catalytic thermal destruction is not feasible at temperatures below 1800 K acs.org. The preferred decomposition pathways involve C-C and C-S bond cleavages acs.org. Furthermore, DFT calculations, often combined with experimental data, have been used to develop kinetic models for thermal decomposition, showing that the cleavage of the C-S bond is an initial reaction pathway in the pyrolysis of sulfur mustard researcher.lifeacs.org. The abstraction of hydrogen from the secondary carbon by chlorine atoms is identified as a primary degradation pathway via atom abstraction acs.org.

In the context of hydrolysis, DFT calculations have been used to study the microhydration of sulfur mustard, analyzing changes in energetics, structural parameters, and vibrational wavenumbers upon the addition of water molecules acs.orgnih.govnih.gov. These studies show that the stability of hydrated clusters is due to weak C-H···O-H hydrogen bonds, and the free energy change for cluster formation can become exergonic at lower temperatures acs.orgnih.gov. DFT has also supported the redox cycling hypothesis in the metabolic activation of sulfur mustard, leading to oxygen free radical formation dtic.milnih.gov.

Molecular Orbital Theory (MOT), particularly the analysis of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electron transfer processes. For mustard agents, FMO analysis helps predict the direction of electron transfer and assess chemical sensing properties.

For sulfur mustard, FMO analysis has been used to rationalize the redox cycle involving mustard radical and molecular oxygen, predicting the direction of electron transfer dtic.milnih.gov. In studies investigating macrocyclic hosts for sulfur mustard sensing, electronic quantum parameters like HOMO and LUMO energies and the HOMO-LUMO energy gap (|ΔE|gap) were computed using DFT methods to assess chemical sensing properties mdpi.comresearchgate.net. A decrease in the HOMO-LUMO gap upon mustard adsorption can indicate an increase in electrical conductivity, which is relevant for sensor development researchgate.net. For episulfonium ions, which are reactive intermediates in mustard agent chemistry, the LUMO often shows orbital lobes at the cyclic carbon atoms, indicating sites for nucleophilic attack opcw.org.

Molecular Dynamics Simulations of this compound Interactions with Macromolecules

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other molecules, including macromolecules like DNA and proteins. While specific MD simulations for this compound with macromolecules are not explicitly detailed in the provided search results, studies on sulfur mustard offer valuable insights into how such simulations would be applied.

MD simulations have been used to investigate the structural flexibility of the sulfur mustard molecule in the gas phase, analyzing conformational diversity and the formation of intramolecular hydrogen bonds nih.gov. These simulations can reveal how structural rearrangements occur between different conformers nih.gov. Furthermore, MD simulations have explored the interaction of sulfur mustard with single-layer graphene, identifying adsorption mechanisms and demonstrating the formation of a solid-like layer near the graphene surface researchgate.net. This type of simulation can be extended to understand how this compound might interact with biological interfaces.

The alkylating nature of this compound means it reacts with nucleophilic sites in biological macromolecules such as DNA, proteins, and lipids ontosight.airesearchgate.netresearchgate.net. MD simulations can model these interactions, including the binding energies, conformational changes induced in the macromolecules, and the dynamics of the alkylation process. For instance, the cleavage of the C-Cl bond in sulfur mustard and the subsequent formation of the reactive sulfonium (B1226848) intermediate, followed by reaction with nucleophiles, has been observed in MD simulations acs.org. Such simulations are critical for understanding the molecular basis of toxicity and for designing countermeasures.

Structure-Reactivity Relationship Modeling (QSAR, QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These models establish mathematical relationships between molecular descriptors and observed activities or properties.

QSAR methods have been extensively applied to predict the toxicity of sulfur mustard and its breakdown products mdpi.comnih.govresearchgate.netresearchgate.net. For example, QSAR models have been used to estimate the lethal dose 50 (LD50) values for various sulfur mustard breakdown products, showing that they are generally less toxic than the parent compound mdpi.comnih.gov. These predictions allow for the ranking and estimation of toxicity for compounds where experimental data might be scarce, aiding in risk assessment and decision-making mdpi.comnih.govresearchgate.net. QSAR models can also assist in identifying missing comparison values in a substance's database and have been recognized for their role in predictive toxicology mdpi.comresearchgate.net. QSPR studies are also mentioned in the context of molecular descriptors dtic.mil.

Table 1: Predicted LD50 Values for Sulfur Mustard (HD) and Selected Breakdown Products via QSAR

Compound NameEstimated LD50 Range (mg/kg)Toxicity Classification*
Sulfur Mustard (HD)< 50 mg/kgExtremely toxic
Thiodiglycol (B106055) (TDG)> 500 mg/kgModerately toxic
1,4-Dithiane (B1222100)> 500 mg/kgModerately toxic
1,4-Oxathiane> 500 mg/kgModerately toxic
2-Hydroxyethyl vinyl sulfide (B99878)> 500 mg/kgModerately toxic
1,2-bis-(2-chloroethylthio) ethane< 500 mg/kgVery toxic
HD Sulfoxide (B87167)339.90 mg/kgVery toxic
HD Sulfone299.79 mg/kgVery toxic

*Classification based on general LD50 ranges: Super toxic (<5 mg/kg), extremely toxic (5–50 mg/kg), very toxic (50–500 mg/kg), moderately toxic (500–5,000 mg/kg), slightly toxic (5,000–15,000 mg/kg), and practically non-toxic (>15,000 mg/kg) mdpi.com.

Prediction of Degradation Pathways and Metabolite Formation

Computational methods are vital for predicting and understanding the degradation pathways of this compound and the formation of its metabolites in various environments and biological systems. This is particularly important for environmental remediation and biomarker identification.

For sulfur mustard, degradation pathways include hydrolysis, which is a primary route of loss in moist environments acs.orgnih.govnih.gov. Hydrolysis leads to products like mustard chlorohydrin, thiodiglycol (TDG), and hydrochloric acid, with cyclic sulfonium salts as intermediates nih.govnih.gov. The hydrolysis half-life of dissolved sulfur mustard can range from 1.5 minutes at 40 °C to 158 minutes at 0.6 °C nih.gov. Degradation can also occur through biodegradation via thioether oxidation, forming sulfoxide and sulfone analogs, though these pathways can be slow mdpi.comnih.gov. Fungi have also been shown to degrade sulfur mustard by cleaving carbon-sulfur bonds and hydrolytic dechlorination nih.gov.

Thermal decomposition studies, often supported by quantum chemical calculations, predict that sulfur mustard primarily degrades through chlorine atom abstraction, intramolecular elimination of hydrogen chloride, and C-S bond cleavage researcher.lifeacs.org.

In biological systems, sulfur mustard undergoes metabolic activation, leading to the formation of reactive intermediates and metabolites. The toxicity of sulfur mustard results from the alkylation reaction between its sulfonium ion intermediate and nucleophilic sites in biomolecules like DNA nucleobases nih.gov. Metabolites can include DNA and protein adducts, as well as glutathione (B108866) conjugates researchgate.net. Specific metabolites identified for sulfur mustard include thiodiglycol (TDG), bis-β-chloroethyl sulfoxide (SMO), thiodiglycol sulfoxide (TDGO), and various sulfone and N-acetylcysteinyl derivatives resulting from β-lyase cleavage researchgate.net. Computational methods, such as those used in metabolomics, can identify differentially expressed metabolites in exposed individuals, providing insights into affected metabolic pathways researchgate.net.

Computational Design and Screening of Neutralizing Agents

Computational approaches are increasingly used to design and screen potential neutralizing agents for chemical threats like this compound. These methods can accelerate the discovery of effective countermeasures by virtually evaluating numerous candidates.

Computational investigations, including molecular docking calculations and DFT, have been employed to identify macrocyclic hosts capable of sensing and capturing sulfur mustard mdpi.comresearchgate.net. These studies assess the interactions between the mustard agent and the host molecules, focusing on factors influencing host-guest interactions, such as dispersion forces and hydrogen bonding mdpi.comresearchgate.net. For example, macrocycles like cucurbiturils (CB researcher.life), cyclodextrins (β-CD), calixarenes (CX acs.org), and pillararenes (P acs.orgQ, DCMP acs.org) have been computationally studied as potential hosts mdpi.comresearchgate.net. DFT energy computations have shown that sulfur mustard can be efficiently complexed with certain macrocycles, with high complexation energies (e.g., -155.26 kJ/mol for SM@DCMP acs.org), suggesting their potential as host-based chemical sensors or receptors mdpi.comresearchgate.net.

Computational methods also aid in the design of sensors. DFT calculations have been used to explore the interaction between sulfur mustard simulants and sensor materials, such as trisaryl phosphoric triamide-based resins, verifying stable interactions through dipole-induced dipole forces rsc.org. Similarly, studies on the adsorption of sulfur mustard on nanomaterials like ZnO nanocages and Aluminum-Nitride Nanotubes are aimed at developing new adsorbents and sensors researchgate.netsid.irresearchgate.netresearchgate.net.

Q & A

Q. How should a preclinical study evaluating the antitumor efficacy of phenylalanine mustard (Melphalan) be designed?

Q. What pharmacokinetic factors are critical for oral administration of Melphalan in clinical trials?

Methodological Answer:

  • Melphalan’s bioavailability varies due to gastrointestinal absorption limitations. Conduct bioavailability studies with fasting vs. fed conditions, measuring plasma concentrations at intervals (e.g., 0, 2, 6, 24 hours). Monitor active metabolites using high-performance liquid chromatography (HPLC). Adjust dosing schedules to account for interpatient variability in drug clearance .

Q. How can researchers mitigate bone marrow suppression in Melphalan-treated patients?

Methodological Answer:

  • Implement staggered dosing (e.g., 50 mg capsules administered over 36–72 hours) to reduce peak toxicity. Monitor complete blood counts (CBCs) weekly for 1–2 months post-treatment. Use granulocyte colony-stimulating factor (G-CSF) prophylactically in high-risk cohorts. Design trials with rescue protocols for severe cytopenia .

Advanced Research Questions

Q. How to resolve contradictions in clinical response data across Melphalan studies (e.g., Holland vs. Papac trials)?

Methodological Answer:

  • Perform meta-analysis stratified by patient subgroups (e.g., metastatic vs. localized disease). Variables to control:
  • Tumor burden (e.g., macroscopic vs. microscopic residual disease).
  • Prior therapies (e.g., surgery, immunotherapy).
  • Genetic markers (e.g., BRAF mutations in melanoma).
    • Use multivariate regression to identify confounding factors. For example, Papac’s cohort may have included patients with advanced resistance mechanisms, whereas Holland’s patients had better baseline performance status .

Q. What statistical methods are appropriate for survival analysis in Melphalan trials with variable follow-up durations?

Methodological Answer:

  • Apply Kaplan-Meier survival curves with log-rank tests to compare groups (e.g., metastasis-free vs. metastatic patients). Address censored data (e.g., patients lost to follow-up) using Cox proportional hazards models. Report median survival times with 95% confidence intervals.
  • Data from :
Patient GroupMedian Survival (Months)5-Year Survival Rate
No Metastasis (n=5)43–9360%
Regional Metastasis (n=4)7230%
Distant Metastasis (n=3)36–4033%

Q. How to design a combination therapy trial using Melphalan and immune checkpoint inhibitors?

Methodological Answer:

  • Preclinical Phase: Test synergistic effects in co-culture models (e.g., Melphalan + anti-PD-1). Measure tumor-infiltrating lymphocyte (TIL) activation and apoptosis rates.
  • Clinical Phase: Use a 3+3 dose-escalation design with endpoints for safety (dose-limiting toxicities) and efficacy (objective response rate). Stratify patients by PD-L1 expression levels .

Contradictions and Limitations

  • Evidence Conflict: Early studies reported tumor regression in 2/16 patients (Holland) vs. no benefit in Papac’s cohort. This discrepancy highlights the need for biomarker-driven patient selection in modern trials .
  • Survival Data: Melphalan’s limited impact on overall survival in metastatic melanoma (median 36–40 months) underscores the necessity for adjuvant therapies .

Ethical and Methodological Considerations

  • Adhere to CONSORT guidelines for randomized trials, including blinding protocols and ethical approval (e.g., institutional review boards) .
  • Publish negative results to avoid publication bias, as seen in underreported Melphalan trials with neutral outcomes .

This FAQ synthesizes evidence from clinical pharmacology, trial design, and statistical analysis to address both foundational and complex research challenges. Researchers should prioritize translational studies integrating molecular profiling to optimize Melphalan’s therapeutic index.

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